2,4,5-Trimethoxyamphetamine
Overview
Description
2,4,5-Trimethoxyamphetamine is an analytical reference standard categorized as an amphetamine. This compound has psychoactive properties. This compound is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
TMA-2, known more formally as 2,4,5-trimethoxy-amphetamine, is a psychedelic hallucinogen which has appeared on the illicit drug market. Unlike amphetamines and cathinones, TMA-2 has no effect on monoamine re-uptake. TMA has modest effects on the 5-HT2 serotonin receptors (pEC50 values of 5.15 and 5.31 M for phosphatidylinositol release through 5-HT2A and 5HT2C, respectively). This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
2,4,5-Trimethoxyamphetamine, a member of the Trimethoxyamphetamines (TMAs) family , primarily targets serotonin receptors such as the 5HT2A receptor . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
The compound exhibits agonist activity on its primary targets, meaning it binds to these receptors and activates them . In addition to this, it also shows generalized dopamine receptor agonism, typical of most amphetamines . This dual action on both serotonin and dopamine receptors contributes to its complex mechanism of action .
Biochemical Pathways
Upon activation of the serotonin and dopamine receptors, this compound affects various biochemical pathways. The activation of these receptors can lead to a range of emotions, from sadness to empathy and euphoria . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its agonist activity on serotonin and dopamine receptors. This can lead to altered mood states, changes in perception, and potentially hallucinogenic effects .
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethoxyamphetamine interacts with various enzymes, proteins, and other biomolecules. It has been found to have moderate to high affinities to the 5-HT2A receptor . This interaction with the 5-HT2A receptor is likely to underlie the psychedelic effects of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been reported to alter locomotor activity and stimulate adrenocortical and adrenomedullary functions in animal models .
Molecular Mechanism
The molecular mechanism of this compound is complex. It likely involves agonist activity on serotonin receptors such as the 5HT2A receptor in addition to the generalized dopamine receptor agonism typical of most amphetamines . This action on serotonergic receptors likely underlies the psychedelic effects of these compounds .
Dosage Effects in Animal Models
In animal models, single doses of 50 and 100 mg/kg of this compound have been reported to significantly alter locomotor activity and stimulate adrenocortical and adrenomedullary functions .
Properties
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIMAWGATVNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15995-72-9 (hydrochloride) | |
Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00874364 | |
Record name | 2,4,5-Trimethoxyamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-09-6, 22199-15-1 | |
Record name | 2,4,5-Trimethoxyamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethoxyamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMA-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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